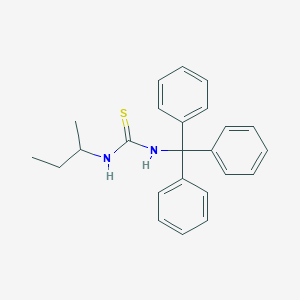

![molecular formula C16H15N3O3 B5554258 2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)

2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multifaceted chemical reactions, including oxidative Ugi/Aza-Wittig reactions and transformations of isoquinoline derivatives. For instance, a DEAD-mediated oxidative Ugi/Aza-Wittig reaction facilitates the synthesis of polysubstituted 5-(1,2,3,4-tetrahydroisoquinolin-1-yl)-1,3,4-oxadiazoles, showcasing the complexity and efficiency of modern synthetic methods in creating intricate molecular architectures (Ding et al., 2020).

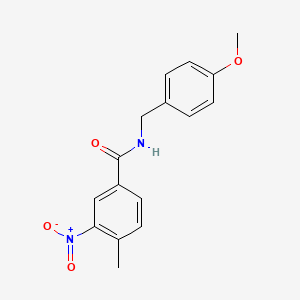

Molecular Structure Analysis

The molecular structure of "2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one" likely features significant interactions and conformations due to its heterocyclic components. Studies on similar compounds have shown that selective reductions and ring transformations can lead to various derivatives, providing insight into the flexibility and reactivity of such molecular frameworks (Bata et al., 1986).

Chemical Reactions and Properties

Compounds with isoquinoline and oxadiazole moieties engage in a variety of chemical reactions. For instance, nucleophilic alkylations on chiral oxadiazaindanoisoquinolines lead to highly enantioselective synthesis of tetrahydroisoquinolines, illustrating the rich chemistry and potential for creating diverse molecular entities with unique properties (Yamazaki et al., 1996).

Applications De Recherche Scientifique

Chemical Transformations and Synthetic Pathways

Research on isoquinoline and oxadiazole derivatives focuses on exploring their chemical transformations and synthetic pathways. For instance, the formation of pyrroline N-oxide rings through interactions of α-isonitroso ketones with aldehydes and morpholine highlights the versatility of these compounds in synthesizing heterocyclic structures (Samsonov, 2004). Similarly, the synthesis of 4-aminopyrimidines from oxadiazoles demonstrates a general method for preparing structurally diverse heterocycles, indicating the compound's utility in generating new chemical entities with potential biological activities (Korbonits et al., 1987).

Pharmacological Properties

Although direct pharmacological applications of the specific compound were not discussed, research on related compounds provides a foundation for understanding potential scientific applications. For example, the synthesis and evaluation of isoquinolinones and pyridones as 5-HT3 antagonists suggest the role of similar compounds in developing new therapeutic agents (Matsui et al., 1992). Another study on DEAD-mediated oxidative Ugi/Aza-Wittig reaction for synthesizing oxadiazoles starting from isocyanimine emphasizes the compound's relevance in creating molecules with potential antitumor properties (Ding et al., 2020).

Propriétés

IUPAC Name |

2-[[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c20-16-12-5-2-1-4-11(12)7-8-19(16)10-14-17-15(22-18-14)13-6-3-9-21-13/h1-2,4-5,7-8,13H,3,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDHOHPDLKAIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NC(=NO2)CN3C=CC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B5554224.png)

![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)